molecular formula C7H10BrN3O B1274468 5-Bromo-2-(2-methoxyethylamino)pyrimidine CAS No. 886365-79-3

5-Bromo-2-(2-methoxyethylamino)pyrimidine

Cat. No.: B1274468
CAS No.: 886365-79-3
M. Wt: 232.08 g/mol
InChI Key: HIDHZHFCKYPDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2-methoxyethylamino)pyrimidine is an organic compound with the chemical formula C7H10BrN3O. It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position and a 2-(2-methoxyethylamino) group at the 2nd position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methoxyethylamino)pyrimidine typically involves the bromination of 2-(2-methoxyethylamino)pyrimidine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5th position of the pyrimidine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methoxyethylamino)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(2-methoxyethylamino)pyrimidine has several applications in scientific research:

Mechanism of Action

The primary mechanism by which 5-Bromo-2-(2-methoxyethylamino)pyrimidine exerts its effects is through the inhibition of ribonucleotide reductase (RNR). RNR is an essential enzyme responsible for the synthesis of deoxyribonucleotides, the building blocks of DNA. By binding to RNR, this compound disrupts DNA synthesis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(2-methoxyethylamino)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 2-(2-methoxyethylamino) group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

5-Bromo-2-(2-methoxyethylamino)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 5-position of the pyrimidine ring and a methoxyethylamine substituent at the 2-position. This structure influences its reactivity and biological activity, particularly in enzyme inhibition and interaction with cellular targets.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of ribonucleotide reductase (RNR) . RNR is crucial for DNA synthesis as it converts ribonucleotides into deoxyribonucleotides. By inhibiting this enzyme, the compound disrupts DNA replication in rapidly dividing cells, making it a candidate for anticancer therapy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce cytotoxic effects in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT116 (colon cancer)

In vitro studies demonstrated that this compound can lead to cell death through apoptosis, primarily by modulating pro-apoptotic and anti-apoptotic gene expression .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Ribonucleotide reductase inhibition
A54915.0Induction of apoptosis
HCT11610.0Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

Case Studies

  • Antitumor Efficacy : A study conducted by Sabita et al. evaluated a series of pyrimidine derivatives, including this compound, against several cancer cell lines using the MTT assay. The results indicated that this compound exhibited comparable or superior activity to established chemotherapeutics like etoposide .
  • Antimicrobial Evaluation : Holla et al. synthesized derivatives of pyrimidines and assessed their antimicrobial efficacy. The study found that compounds similar to this compound showed potent activity against C. albicans and A. niger, highlighting its potential in treating fungal infections .

Properties

IUPAC Name

5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O/c1-12-3-2-9-7-10-4-6(8)5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDHZHFCKYPDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398191
Record name 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-79-3
Record name 5-Bromo-N-(2-methoxyethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.